3-(4-Methylphenyl)pyrrolidine oxalate
Overview
Description
3-(4-Methylphenyl)pyrrolidine oxalate is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . The compound consists of a pyrrolidine ring substituted with a 4-methylphenyl group and is paired with oxalate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)pyrrolidine oxalate typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)pyrrolidine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction . Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines . Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-(4-Methylphenyl)pyrrolidine oxalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)pyrrolidine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Methylphenyl)pyrrolidine oxalate include:
- 3-(4-Methylphenyl)pyrrolidine hydrochloride
- 3-(4-Methylphenyl)pyrrolidine sulfate
- 3-(4-Methylphenyl)pyrrolidine nitrate
Uniqueness
What sets this compound apart from these similar compounds is its specific pairing with oxalate, which can influence its solubility, stability, and reactivity . This unique combination may make it more suitable for certain research applications or industrial processes .
Properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.C2H2O4/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;3-1(4)2(5)6/h2-5,11-12H,6-8H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSCPUWJERNHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-10-9 | |
Record name | Pyrrolidine, 3-(4-methylphenyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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